molecular formula C7H12O3 B1667472 Botryodiplodin CAS No. 27098-03-9

Botryodiplodin

Cat. No. B1667472
CAS RN: 27098-03-9
M. Wt: 144.17 g/mol
InChI Key: CLYSZQBIUYRLNX-UHFFFAOYSA-N
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Description

Botryodiplodin, also known as PSX 1 or cytostipin, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Botryodiplodin exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, botryodiplodin is primarily located in the cytoplasm.

Scientific Research Applications

DNA-Protein Cross-Linking

Botryodiplodin, isolated from Penicillium roqueforti, induces DNA-protein cross-links in mammalian cells. The presence of a hydroxyl group at a specific position in the molecule is crucial for this action. The mechanism behind the formation of these cross-links has been a topic of study (Moulé et al., 1982). Additionally, botryodiplodin's ability to form such cross-links without causing DNA breaks during repair in mammalian cells is notable (Moulé & Darracq, 1984).

Genotoxic Properties

The genotoxic properties of botryodiplodin have been highlighted, showing its inhibition of cell metabolism at various stages, including replication, transcription, and translation. Its chemical reactions with amino-pyrimidines and amino-purines lead to the formation of specific compounds, which have been structurally studied (Renauld et al., 1985).

Chemical Synthesis

Research on the chemical synthesis of botryodiplodin has been extensive. Various methodologies, including intramolecular radical allylation and diastereoselective cyclization, have been explored for synthesizing botryodiplodin or its analogs (Nouguier et al., 1999), (Villar et al., 1999).

Biological Activities

Botryodiplodin exhibits various biological activities, such as antifungal, antibacterial, and insecticidal properties. Its unique structural features enable oligomerization to pigments and cross-linking agents, which might explain some of its biological effects. Notably, botryodiplodin is the only known simple ribose-analog toxin exhibiting such a wide range of activities (Shier et al., 2007).

Phytotoxic Effects

Botryodiplodin's phytotoxic effects, particularly in facilitating fungal root infection in plants like soybeans, have been documented. Its impact on various plant systems suggests a role in plant diseases, offering insights into its potential applications in agricultural research (Abbas et al., 2020).

Toxicological Research

Toxicological studies have isolated botryodiplodin as a major toxic metabolite from fungi such as Penicillium carneo-lutescens. These studies contribute to understanding its cytotoxic effects and potential implications for health (Fujimoto et al., 1980).

properties

CAS RN

27098-03-9

Product Name

Botryodiplodin

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

1-(5-hydroxy-4-methyloxolan-3-yl)ethanone

InChI

InChI=1S/C7H12O3/c1-4-6(5(2)8)3-10-7(4)9/h4,6-7,9H,3H2,1-2H3

InChI Key

CLYSZQBIUYRLNX-UHFFFAOYSA-N

SMILES

CC1C(COC1O)C(=O)C

Canonical SMILES

CC1C(COC1O)C(=O)C

Appearance

Solid powder

melting_point

50-52°C

Other CAS RN

27098-03-9

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-hydroxy-3-methyl-4-acetyltetrahydrofuran
botriodiplodin
botryodiplodin
cytostipin
PSX 1
PSX-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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